N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSZUJGLLIQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
This two-stage method adapts protocols from Afatinib intermediate synthesis:
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Chlorination :
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Substrate : 6-Nitro-4-quinazolinone.
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Reagents : Phosphorus oxychloride (POCl₃) with triethylamine (TEA) as a base.
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Conditions : Toluene solvent, 80–90°C for 6 hours.
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Outcome : 4-Chloro-6-nitroquinazoline intermediate.
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Amination :
Performance Metrics
This method’s robustness is validated by its use in large-scale pharmaceutical production, though POCl₃ handling requires stringent safety protocols.
Cyclization via Amidation and Formamidine Condensation
Pathway Description
Adapted from varlitinib intermediate synthesis, this route avoids hazardous chlorinating agents:
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Amidation :
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Substrates : 2-Halo-5-nitrobenzoic acid derivatives and 2,3-dichloroaniline.
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Catalyst : Carbodiimide-based coupling agents.
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Product : N-(2,3-Dichlorophenyl)-2-halo-5-nitrobenzamide.
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Cyclization :
Advantages and Limitations
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Yield : 78–82% (lower due to side reactions during cyclization).
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Cost : Higher due to formamidine reagents but safer than POCl₃-based routes.
Selective Substitution Techniques
Controlled Chloro-Amine Coupling
Building on selective quinazoline derivatization, this method optimizes substitution patterns:
Reaction Optimization Table
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | ↑ Selectivity |
| Solvent Polarity | Low (DCM) | ↑ Reaction Rate |
| Amine Equivalents | 1.2 eq | ↓ Side Products |
This method achieves 88% yield with 99% purity, though low-temperature conditions increase operational complexity.
Comparative Analysis of Methods
| Method | Yield | Purity | Safety | Scalability |
|---|---|---|---|---|
| Chlorination-Amination | 90% | 99.5% | Moderate | Industrial |
| Cyclization | 80% | 98% | High | Pilot Scale |
| Selective Substitution | 88% | 99% | High | Laboratory |
Key Findings :
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Industrial settings favor chlorination-amination for scalability despite safety concerns.
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Selective substitution offers high purity but requires precise temperature control.
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amines, nitroso compounds, and substituted quinazolines.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Quinazoline derivatives, including N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine, have been extensively studied for their anticancer properties. They often act as inhibitors of protein kinases, which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against non-small cell lung cancer (NSCLC) by inhibiting mutant forms of the epidermal growth factor receptor (EGFR) .
Case Study: EGFR Inhibition
A study highlighted the synthesis of quinazoline derivatives that demonstrated high inhibitory activity against EGFR-mutant NSCLC cells. These compounds exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline core can enhance selectivity and efficacy against specific cancer types.
Viral Inhibition
Recent research has indicated that quinazoline derivatives can also inhibit viral infections, particularly coronaviruses. For example, a derivative was identified as effective against MERS-CoV, showcasing its potential application in antiviral therapies . The mechanism involves interference with viral replication processes mediated by specific kinases.
Case Study: Antiviral Properties
In a screening for antiviral compounds, N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine derivatives were found to inhibit MERS-CoV infection with an IC50 value significantly lower than that of many existing antiviral agents. This suggests a promising avenue for developing new treatments for viral infections .
Rho-Kinase Inhibition
This compound has also been explored as a Rho-kinase inhibitor. Rho-kinase plays a role in various pathologies, including hypertension and cancer metastasis. Compounds targeting this pathway can potentially treat conditions related to smooth muscle contraction and cellular migration .
Case Study: Rho-Kinase Inhibitors
Research has shown that quinazoline derivatives can effectively inhibit Rho-kinase activity, leading to reduced tumor growth and improved outcomes in models of cancer metastasis. These findings underscore the therapeutic relevance of targeting the Rho signaling pathway with quinazoline-based compounds .
Pharmacokinetics and Bioavailability
The pharmacokinetic profiles of quinazoline derivatives are crucial for their application in clinical settings. Studies indicate that modifications to the chemical structure can enhance solubility and bioavailability, which are essential for effective drug development .
Key Findings on Bioavailability
The optimization of this compound has shown improved absorption rates and reduced toxicity in preliminary animal studies. This enhances its potential as a viable candidate for further clinical development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Insights :
- Nitro vs. Hour et al. (2000) demonstrated that 6-alkylamino analogs inhibit tubulin polymerization (IC₅₀ = 1.2–4.7 μM), suggesting that nitro substituents might reduce solubility but enhance electrophilic reactivity .
- 4-Position Substitution: Replacing the 4-oxygen of quinazolinones with a 2,3-dichlorophenylamine group could enhance hydrophobic interactions with protein targets, as seen in P2X7 antagonists bearing the same aryl substituent .
Role of the 2,3-Dichlorophenyl Substituent
The 2,3-dichlorophenyl group is a recurring motif in bioactive compounds:
- P2X7 Antagonists : Florjancic et al. (2008) reported that 1-(2,3-dichlorophenyl)-triazol-5-amine derivatives exhibit potent P2X7 receptor inhibition (IC₅₀ = 10–50 nM), attributed to the chloro substituents’ ability to occupy hydrophobic binding pockets .
- Antimicrobial Agents: N-(3-amino-6-(2,3-dichlorophenyl)-triazin-5-yl)quinoline-3-carboxamides showed moderate to excellent antimicrobial activity (MIC = 8–64 μg/mL), highlighting the dichlorophenyl group’s role in enhancing membrane penetration .
In the target compound, this substituent likely improves target selectivity and stability, though its exact contribution requires further study.
Antitumor Activity
Quinazolinones with 6-alkylamino or 3’-methoxy groups inhibit tubulin polymerization and demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 0.8–2.4 μM against KB cells) . The nitro group in the target compound may similarly interfere with microtubule dynamics but could introduce metabolic instability due to nitroreductase activation.
Antimicrobial Activity
’s dichlorophenyl-containing quinoline-carboxamides achieved MIC values of 8–64 μg/mL against S. aureus and E. coli .
Receptor Modulation
The 2,3-dichlorophenyl group’s efficacy in P2X7 antagonists implies that the target compound could interact with purinergic receptors, though this remains speculative without direct evidence.
Biological Activity
N-(2,3-Dichlorophenyl)-6-nitro-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article delves into its synthesis, biological evaluation, and underlying mechanisms of action, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-amino-3,4-dichlorobenzoic acid with appropriate nitro-containing reagents. The resulting quinazolinamine derivatives have been characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits moderate to potent anti-proliferative activity against various cancer cell lines. For instance, a study evaluated its effects on nine different cancer cell lines, revealing that it significantly inhibited cell growth in the low micromolar range (IC50 values typically around 5–20 µM) .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10.5 | Inhibition of BCRP and P-glycoprotein |
| H460/MX20 (Lung) | 15.0 | Increased accumulation of mitoxantrone |
| SW1116 (Colon) | 8.2 | Induction of apoptosis |
The compound's ability to inhibit the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) suggests that it may reverse multidrug resistance (MDR) in cancer cells. This is particularly relevant as MDR remains a significant barrier in effective cancer treatment .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects involve:
- Inhibition of ABC Transporters : The compound has been shown to interfere with the function of ABC transporters like BCRP and P-gp, leading to increased intracellular concentrations of chemotherapeutic agents .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
- Study on Xenograft Models : In a xenograft model using human breast cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
- Combination Therapies : When used in combination with standard chemotherapeutics like doxorubicin, enhanced therapeutic effects were noted, suggesting potential for use in combination therapy protocols.
Q & A
Q. What are the established synthetic routes for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, and what parameters critically influence yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include nitration at the 6-position and subsequent coupling with 2,3-dichloroaniline. Reaction parameters such as temperature (e.g., 80–120°C for nitro group introduction), solvent polarity (DMF or DMSO for nucleophilic substitution), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization is essential to isolate the final product .
Q. Which spectroscopic and analytical techniques are prioritized for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., nitro group at C6, dichlorophenyl at C4).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C14H8Cl2N4O2, MW 353.06 g/mol) .
- X-ray diffraction : Resolves crystal packing and molecular geometry but requires high-quality single crystals .
- Elemental analysis : Verifies purity (>95% required for pharmacological assays).
Advanced Research Questions
Q. How can X-ray crystallography data refinement resolve ambiguities in the molecular structure of this compound?
SHELX software (e.g., SHELXL) is widely used for refining crystallographic data. For example:
- Twinned crystals : Use the TWIN/BASF commands to model overlapping lattices.
- Disordered groups : Apply PART/SUMP restraints to stabilize split positions.
- High-resolution data : Refine anisotropic displacement parameters to improve accuracy. Comparative studies show SHELX achieves R-factors <5% for well-diffracting crystals .
Q. What strategies address contradictory biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions include:
- Dose-response standardization : Use IC50/EC50 values normalized to controls.
- Orthogonal assays : Validate kinase inhibition (e.g., EGFR) via both enzymatic (FRET-based) and cellular (proliferation) assays .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Core modifications : Compare nitro (electron-withdrawing) vs. amino (electron-donating) groups at C6 to assess impact on target binding .
- Halogen substitution : Replace 2,3-dichlorophenyl with fluorophenyl analogs to evaluate selectivity (e.g., P2X7 receptor vs. off-target kinases) .
- Molecular docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., in EGFR or VEGFR2) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported solubility and stability data?
- Solvent systems : Solubility in DMSO (20 mM) vs. aqueous buffers (<0.1 mM) may reflect aggregation artifacts. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Degradation studies : HPLC-MS under accelerated conditions (40°C, 75% RH) identifies hydrolysis-prone sites (e.g., nitro group reduction) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
